N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide
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Overview
Description
N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a phthalimide moiety, and an amide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide typically involves multiple steps:
Formation of the Phthalimide Moiety: This step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Propanoyl Group: The phthalimide is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl derivative.
Coupling with the Furan Ring: The final step involves coupling the propanoyl derivative with a furan-2-carboxylic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phthalimide moiety can be reduced to phthalamic acid derivatives.
Substitution: The amide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer progression.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetyl chloride
Uniqueness
N-(4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)-2-furamide is unique due to its combination of a furan ring and a phthalimide moiety, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17N3O5/c26-19(11-12-25-21(28)16-4-1-2-5-17(16)22(25)29)23-14-7-9-15(10-8-14)24-20(27)18-6-3-13-30-18/h1-10,13H,11-12H2,(H,23,26)(H,24,27) |
InChI Key |
CUNGELDKHPSTSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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